Dexchlorpheniramine

Catalog No.
S525766
CAS No.
25523-97-1
M.F
C16H19ClN2
M. Wt
274.79 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexchlorpheniramine

CAS Number

25523-97-1

Product Name

Dexchlorpheniramine

IUPAC Name

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1

InChI Key

SOYKEARSMXGVTM-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)
5500 mg/L (at 37 °C)
160.0 mg/mL at 25 °C

Synonyms

Aller-Chlor, Antihistaminico Llorens, Chlo-Amine, Chlor-100, Chlor-Trimeton, Chlor-Tripolon, Chlorphenamine, Chlorpheniramine, Chlorpheniramine Maleate, Chlorpheniramine Tannate, Chlorpro, Chlorprophenpyridamine, Chlorspan 12, Chlortab-4, Cloro-Trimeton, Efidac 24, Kloromin, Maleate, Chlorpheniramine, Piriton, Tannate, Chlorpheniramine, Teldrin

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Description

The exact mass of the compound Dexchlorpheniramine is 274.1237 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70° f (ntp, 1992)5500 mg/l (at 37 °c)160.0 mg/ml at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexchlorpheniramine is a first-generation antihistamine medication commonly used to treat allergic rhinitis (hay fever) and other allergic reactions []. While its primary application lies in symptom relief, Dexchlorpheniramine has also been explored in scientific research for various purposes. Here's a breakdown of some key areas:

Understanding Histamine Function

Dexchlorpheniramine's mechanism of action involves blocking histamine receptors, particularly H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, itchy eyes, and sneezing. Research utilizing Dexchlorpheniramine helps scientists investigate the role of histamine in allergic responses and histamine receptor function in the body.

Exploring Anti-inflammatory Properties

Some studies suggest Dexchlorpheniramine might possess anti-inflammatory properties beyond its antihistamine effects. Research has investigated the use of Dexchlorpheniramine in managing inflammatory conditions like allergic skin reactions and asthma, although more studies are needed to confirm these benefits [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992)
Solid

Color/Form

OILY LIQUID

XLogP3

3.4

Exact Mass

274.1237

Boiling Point

142 °C
142 °C @ 1.0 MM HG

LogP

3.38
3.38 (LogP)

Appearance

White to off-white crystalline powder.

Melting Point

266 to 275 °F (NTP, 1992)
130-135°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 240 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 238 of 240 companies with hazard statement code(s):;
H301 (89.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (15.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (15.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (15.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of rhinitis, urticaria, allergy, common cold, asthma and hay fever.

Livertox Summary

Brompheniramine and chlorpheniramine maleate are first generation antihistamines that are widely used to treat symptoms of allergic rhinitis and the common cold. Clinically apparent liver injury from brompheniramine or chlorpheniramine must be exceeding rare, if it occurs at all.

Drug Classes

Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Antipruritics; Histamine H1 Antagonists
Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/
Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/
Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/
Antihistamines are indicated for the relief of sneezing and rhinorrhea associated with the common cold. However, controlled clinical studies have not demonstrated that antihistamines are significantly more effective than placebo in relieving cold symptoms. Non-sedating (ie, second generation) antihistamines are unlikely to be useful in the treatment of the common cold symptoms since they do not have clinically significant anticholinergic effects (eg, drying effects on nasal mucosa). /Antihistamines; Included in US product labeling/
Antihistamines are indicated as adjunctive therapy to epinephrine and other standard measures for anaphylactic reactions after the acute manifestations have been controlled, and to ameliorate the allergic reactions to blood or plasma. /Antihistamines; Included in US product labeling/
MEDICATION (VET): ORALLY...IN ALLERGIC DERMATITIS, RHINITIS, COUGHING, & ASTHMA IN MANY SPECIES, & SPECIFICALLY INDICATED IN VIRAL RHINOTRACHEITIS OF CATS. PARENTERAL USE IS PRIMARILY LIMITED TO ITS INCORPORATION IN PENICILLIN-DIHYDROSTREPTOMYCIN SUSPENSIONS TO COUNTERACT HISTAMINE FROM INFECTED OR INJURED TISSUES...
MEDICATION (VET): POPULAR PARENTERAL THERAPY IN LAMINITIS OF FARM ANIMALS.
MEDICATION (VET): ALL PRESENTLY AVAILABLE ANTIHISTAMINES...ARE EFFECTIVE IN PREVENTING HISTAMINE SHOCK IN GUINEA PIGS, BRONCHOSPASM INDUCED IN GUINEA PIGS BY NEBULIZED HISTAMINE SOLN, WHEALING ON SKIN, & MANY OTHER RESPONSES TO HISTAMINE. HYPOTENTION...IS MORE DIFFICULT TO BLOCK... /ANTIHISTAMINES/
ANTIHISTAMINE, EG, FOR RHINITIS & URTICARIA (AS MALEATE); ANTIHISTAMINE FOR ALLERGIC REACTIONS (AS MALEATE); COMPONENT OF ANTITUSSIVE FORMULATIONS; VETERINARY ANTIHISTAMINE

Pharmacology

In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Chlorpheniramine, is a histamine H1 antagonist (or more correctly, an inverse histamine agonist) of the alkylamine class. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB04 - Chlorphenamine

Mechanism of Action

Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/
H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/
Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/
Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

132-22-9
113-92-8

Associated Chemicals

Chlorpheniramine maleate;113-92-8

Wikipedia

Chlorpheniramine

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system excitation, and an increased tendency toward convulsions. A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/
Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/
Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/
ANTIHISTAMINE DRUGS MAY BE OF SOME USE IN MINIMIZING SERUM REACTIONS BUT ARE OF NO THERAPEUTIC VALUE...& MAY EVEN POTENTIATE TOXIC ACTION OF VENOM... /ANTIHISTAMINES/
For more Drug Warnings (Complete) data for CHLORPHENIRAMINE (14 total), please visit the HSDB record page.

Biological Half Life

21-27 hours
IN MAN...PLASMA T/2 OF CHLORPHENIRAMINE IS...12-15 HR...ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED...
Elimination: 14 to 25 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

CONDENSATION OF 2-(P-CHLORO-ALPHA-(2-CHLOROETHYL)BENZYL)PYRIDINE WITH DIMETHYLAMINE IN THE PRESENCE OF SODAMIDE
Synthesis.

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-: INACTIVE
TREATMENT OF BASE WITH EQUIMOLAR PORTION OF MALEIC ACID RESULTS IN FORMATION OF MALEATE. /MALEATE/

Analytic Laboratory Methods

HIGH PERFORMANCE LIQUID CHORMATOGRAPHIC ANALYSIS OF CHLORPHENIRAMINE IN OINTMENT.

Clinical Laboratory Methods

RAPID QUANTITATIVE ANALYSIS OF CHLORPHEN IN PLASMA, SALIVA, AND URINE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
Concurrent use /of other photosensitizing medications/ with antihistamines may cause additive photosensitizing effects. /Antihistamines/

Stability Shelf Life

SENSITIVE TO LIGHT. /MALEATE/

Dates

Modify: 2023-08-15
1: Alabazi MY, Elzein H. An approach to formulating an oral floating drug delivery system for dexchlorpheniramine maleate using factorial design. Pharmazie. 2012 Jul;67(7):611-7. PubMed PMID: 22888518.
2: Ortíz San Román L, Sanavia Morán E, Campos Domínguez M, Peinador García MM. [Anticholinergic syndrome due to dexchlorpheniramine as a cause of urinary retention]. An Pediatr (Barc). 2013 Dec;79(6):400-1. doi: 10.1016/j.anpedi.2013.02.014. Epub 2013 May 13. Spanish. PubMed PMID: 23680058.
3: Van Eeckhaut A, Detaevernier MR, Michotte Y. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate. J Chromatogr A. 2002 Jun 7;958(1-2):291-7. PubMed PMID: 12134827.
4: Gutkowski A, Del Carpio J, Gelinas B, Schulz J, Turenne Y. Comparative study of the efficacy, tolerance and side-effects of dexchlorpheniramine maleate 6 mg b.i.d. with terfenadine 60 mg b.i.d. J Int Med Res. 1985;13(5):284-8. PubMed PMID: 3932106.
5: Munch EP, Søborg M, Nørreslet TT, Mygind N. A comparative study of dexchlorpheniramine maleate sustained release tablets and budesonide nasal spray in seasonal allergic rhinitis. Allergy. 1983 Oct;38(7):517-24. PubMed PMID: 6139040.
6: Viana NS Jr, Moreira-Campos LM, Vianna-Soares CD. Derivative ultraviolet spectrophotometric determination of dexchlorpheniramine maleate in tablets in presence of coloring agents. Farmaco. 2005 Nov-Dec;60(11-12):900-5. Epub 2005 Oct 13. PubMed PMID: 16226263.
7: Wandalsen GF, Miranda C, Ensina LF, Sano F, Amazonas RB, Silva JM, Solé D. Association between desloratadine and prednisolone in the treatment of children with acute symptoms of allergic rhinitis: a double-blind, randomized and controlled clinical trial. Braz J Otorhinolaryngol. 2016 Sep 13. pii: S1808-8694(16)30173-2. doi: 10.1016/j.bjorl.2016.08.009. [Epub ahead of print] PubMed PMID: 27670203.
8: Alfonso Zerquera HM, Bermudez Benitez E, De Armas Leyva R. Sustained release of drugs by inclusion in plastic matrices. I. Dexchlorpheniramine maleate. J Pharm Belg. 1983 Nov-Dec;38(6):315-9. PubMed PMID: 6674474.
9: Halpern BN, Hazard J, Klotz A, Ky NT. [Advantage of adding an injectable solution of dexchlorpheniramine maleate to allergen extracts in specific desensitization]. Rev Fr Allergol. 1965 Nov;5(4):241-3. French. PubMed PMID: 5854652.
10: Jacob RS, Santos LV, de Souza AF, Lange LC. A toxicity assessment of 30 pharmaceuticals using Aliivibrio fischeri: a comparison of the acute effects of different formulations. Environ Technol. 2016 Nov;37(21):2760-7. doi: 10.1080/09593330.2016.1164249. Epub 2016 Apr 4. PubMed PMID: 27020342.
11: Müller FO, Botha JJ, van Dyk M, Luus HG, Groenewoud G. Attenuation of cutaneous reactivity to histamine by cetirizine and dexchlorpheniramine. Eur J Clin Pharmacol. 1988;35(3):319-21. PubMed PMID: 2972549.
12: Moreno RA, Oliveira-Silva D, Sverdloff CE, Borges BC, Rebelo Galvinas PA, Astigarraga RB, Borges NC. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomed Chromatogr. 2010 Jul;24(7):774-81. doi: 10.1002/bmc.1362. PubMed PMID: 19924675.
13: Theunissen EL, Vermeeren A, Ramaekers JG. Repeated-dose effects of mequitazine, cetirizine and dexchlorpheniramine on driving and psychomotor performance. Br J Clin Pharmacol. 2006 Jan;61(1):79-86. PubMed PMID: 16390354; PubMed Central PMCID: PMC1884990.
14: Johansen LV, Bjerrum P, Illum P. Treatment of seasonal allergic rhinitis--a double blind, group comparative study of terfenadine and dexchlorpheniramine. Rhinology. 1987 Mar;25(1):35-40. PubMed PMID: 2883715.
15: Pastorello EA, Ortolani C, Gerosa S, Pravettoni V, Codecasa LR, Fugazza A, Zanussi C. Antihistaminic treatment of allergic rhinitis: a double-blind study with terfenadine versus dexchlorpheniramine. Pharmatherapeutica. 1987;5(2):69-75. PubMed PMID: 2889217.

Explore Compound Types